molecular formula C19H22N4O4S B2453349 2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251557-30-8

2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2453349
CAS No.: 1251557-30-8
M. Wt: 402.47
InChI Key: VQJKQCZMXGYZLZ-UHFFFAOYSA-N
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Description

2-(6-Isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of isothiazolopyrimidines. This compound is characterized by its unique bicyclic structure, which includes both isothiazole and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyridine and pyrimidine derivatives, which undergo a series of transformations to form the desired bicyclic structure . Key steps in the synthesis may involve cyclization reactions, oxidation, and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(6-Isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies using techniques such as molecular docking and biochemical assays help elucidate these interactions and the resulting biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazolopyrimidines and related bicyclic structures, such as:

Uniqueness

What sets 2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a compound of significant interest .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[6-(2-methylpropyl)-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-12(2)9-23-18(25)17-15(11-28-21-17)22(19(23)26)10-16(24)20-8-13-5-4-6-14(7-13)27-3/h4-7,11-12H,8-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJKQCZMXGYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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